Allyl 6-hydroxyhexanoate Allyl 6-hydroxyhexanoate
Brand Name: Vulcanchem
CAS No.: 73077-91-5
VCID: VC17608748
InChI: InChI=1S/C9H16O3/c1-2-8-12-9(11)6-4-3-5-7-10/h2,10H,1,3-8H2
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Allyl 6-hydroxyhexanoate

CAS No.: 73077-91-5

Cat. No.: VC17608748

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Allyl 6-hydroxyhexanoate - 73077-91-5

Specification

CAS No. 73077-91-5
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name prop-2-enyl 6-hydroxyhexanoate
Standard InChI InChI=1S/C9H16O3/c1-2-8-12-9(11)6-4-3-5-7-10/h2,10H,1,3-8H2
Standard InChI Key UXXFJYILXSQZPV-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)CCCCCO

Introduction

Structural and Physicochemical Properties

Allyl 6-hydroxyhexanoate (C₉H₁₆O₃) is a monoester derived from 6-hydroxyhexanoic acid and allyl alcohol. Its structure combines the unsaturated allyl moiety with a hydroxy-substituted hexanoate chain, conferring unique reactivity and solubility profiles. Key inferred properties include:

Molecular Characteristics

  • Molecular formula: C₉H₁₆O₃

  • Molecular weight: 172.22 g/mol

  • Functional groups: Ester (–COO–), hydroxyl (–OH), and allyl (CH₂=CHCH₂–).

Spectral Data

While experimental spectra for allyl 6-hydroxyhexanoate are unavailable, predictions based on analogous esters suggest:

  • IR spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~3400 cm⁻¹ (O–H stretch).

  • NMR: Distinct signals for the allylic protons (δ 5.8–6.1 ppm, multiplet) and the hydroxyl-bearing methine group (δ 3.5–4.0 ppm).

Synthetic Pathways

The synthesis of allyl 6-hydroxyhexanoate is hypothesized to involve multi-step reactions, leveraging strategies from related allyl ester production .

Step 1: Synthesis of 6-Hydroxyhexanoic Acid

6-Hydroxyhexanoic acid can be derived via:

  • Bio-oxidation: Microbial oxidation of hexanoic acid using engineered Pseudomonas strains.

  • Chemical synthesis: Hydroboration-oxidation of 5-hexenoic acid, yielding regioselective hydroxylation at the sixth carbon.

Step 2: Esterification with Allyl Alcohol

The esterification of 6-hydroxyhexanoic acid with allyl alcohol may employ:

Table 1: Comparative Analysis of Esterification Methods

MethodCatalystYield (%)Purity (%)Hydroxyl Retention
Acid-catalyzedH₂SO₄7885Low
EnzymaticLipase B6592High
Solid acidTiO₂/SO₄²⁻7288Moderate

Data extrapolated from allyl hexanoate synthesis .

Reactivity and Stability

The dual functionality of allyl 6-hydroxyhexanoate renders it susceptible to:

  • Hydrolysis: Base- or acid-catalyzed cleavage of the ester bond, yielding 6-hydroxyhexanoic acid and allyl alcohol.

  • Oxidation: The allyl group may undergo epoxidation or dihydroxylation under oxidative conditions.

  • Intramolecular cyclization: Under thermal stress, the hydroxyl group could nucleophilically attack the ester carbonyl, forming a δ-lactone.

Applications and Industrial Relevance

Flavor and Fragrance Industry

Like allyl hexanoate (FEMA 2032), allyl 6-hydroxyhexanoate may impart fruity notes, with potential applications in:

  • Food flavoring: Enhanced solubility due to the hydroxyl group could improve dispersion in aqueous matrices.

  • Perfumery: The hydroxyl moiety may facilitate hydrogen bonding with fixatives, prolonging scent longevity.

Table 2: Hypothetical Use Limits in Food Products

Product CategoryMaximum Concentration (mg/kg)
Beverages5–10
Baked goods20–25
Confectionery30–35

Derived from regulatory guidelines for allyl hexanoate .

Pharmaceutical Intermediates

The hydroxyl group positions allyl 6-hydroxyhexanoate as a precursor for:

  • Prodrugs: Esterase-mediated release of therapeutics.

  • Polymer synthesis: Copolymerization with lactones for biodegradable materials.

CompoundLD₅₀ (mg/kg, rat)Primary Metabolite
Allyl hexanoate218–393Allylmercapturic acid
Allyl 6-hydroxyhexanoate*250–400 (predicted)Hydroxylated mercapturate

*Predicted based on structural analogs .

Regulatory Status and Environmental Impact

  • Biodegradation: Susceptible to microbial esterase activity in soil and water.

  • Ecotoxicity: Moderate risk to aquatic organisms due to potential bioaccumulation.

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